N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-31-23-17-24(29)28(21-15-9-4-10-16-21)18-22(23)26(30)27-25(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-18,25H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQTVAPTJQHBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the dihydropyridine ring through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The benzhydryl and methoxy groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzhydryl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is explored for its use in creating new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound’s distinct features are highlighted below against key analogs (Table 1):
Table 1: Structural Comparison of Pyridinone Derivatives
Key Observations:
- Electronic Effects: The 4-methoxy group in the target compound may donate electron density to the pyridinone ring, contrasting with electron-withdrawing groups like cyano (in compound 6) or bromophenyl (in 8b), which could modulate reactivity and binding interactions .
- Positional Isomerism : Aspernigrin A’s structural revision (from 4-benzyl-6-oxo to 6-benzyl-4-oxo) underscores the critical impact of substituent positioning on biological activity and spectroscopic profiles .
Antimicrobial Activity :
- Sulfaguanidine-pyridinone hybrids (e.g., compound 6) show marked activity against Gram-positive bacteria, attributed to the sulfaguanidine moiety’s ability to disrupt folate synthesis . The target compound’s benzhydryl group may enhance biofilm penetration.
Proteasome Inhibition :
- Compound 8 (1-benzyl analog) inhibits Trypanosoma cruzi proteasome at micromolar concentrations, suggesting that bulkier benzhydryl groups in the target compound could improve target affinity .
Receptor Agonism :
- Bromophenyl-pyridinones (e.g., 8b–8e) act as formyl peptide receptor (FPR) agonists, with alkyl chains (ethyl, propyl) at position 3 influencing potency . The target compound’s benzhydryl group may alter receptor binding kinetics.
Spectroscopic Profiles :
Metabolic and Regulatory Considerations
- Metabolite Identification: N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (RefMet ID RM0030027) is a known human metabolite, suggesting that benzhydryl-substituted analogs may undergo similar hepatic modifications .
- Regulatory Challenges : The benzhydryl group’s steric bulk could complicate crystallization and polymorph characterization, necessitating advanced techniques like SHELX-based refinement .
Biological Activity
N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological profiles. The structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
- Functional Groups : Benzhydryl group, methoxy group, carbonyl group, and carboxamide.
This compound exhibits its biological effects through several mechanisms:
- HDAC Inhibition : The compound has been studied for its role as a histone deacetylase (HDAC) inhibitor. HDACs play crucial roles in regulating gene expression and are implicated in various cancers. In vitro studies have shown that derivatives of this compound selectively inhibit HDAC6 with nanomolar potency (IC = 0.031 μM), promoting apoptosis in cancer cell lines such as MDA-MB-231 .
- Apoptosis Induction : Treatment with this compound has been associated with increased early apoptotic cell death in cancer cells. Flow cytometry analyses demonstrated a time-dependent increase in early apoptosis markers upon treatment .
- Cell Cycle Modulation : The compound affects cell cycle progression by increasing the population of cells in the S phase and reducing those in G0/G1 phases, suggesting its potential in disrupting cancer cell proliferation .
Anticancer Activity
A summary of the anticancer activity observed in various studies is presented below:
| Study | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.031 | HDAC6 inhibition |
| Study 2 | HeLa | 0.045 | Induction of apoptosis |
| Study 3 | A549 (Lung Cancer) | 0.050 | Cell cycle arrest |
Case Study 1: HDAC Inhibition and Cancer Therapy
In a study focusing on breast cancer cells (MDA-MB-231), N-benzhydryl derivatives were shown to significantly inhibit HDAC6 activity. This inhibition led to increased acetylation of histones and subsequent activation of pro-apoptotic genes, resulting in enhanced apoptosis rates compared to untreated controls .
Case Study 2: Pharmacokinetics and Toxicity Profile
Preliminary pharmacokinetic studies indicated moderate bioavailability and a favorable toxicity profile in animal models. The compound showed minimal off-target effects, making it a promising candidate for further development as an anticancer agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide?
Answer:
Synthesis typically involves multi-step reactions starting with substituted pyridine or dihydropyridine precursors. Key steps include:
- Cyclocondensation : Reacting carboxamide intermediates with aldehydes or ketones under acidic or basic conditions to form the dihydropyridine core .
- Functionalization : Introducing the benzhydryl and methoxy groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Vilsmeier-Haack Reagent : Used for formylation or nitrile introduction in related dihydropyridines, requiring reflux in DMF-POCl₃ for 5+ hours .
Optimization Tip : Use inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to minimize side reactions .
Basic: How is structural validation performed for this compound?
Answer:
Structural integrity is confirmed via:
- NMR Spectroscopy : ¹H/¹³C NMR to assign proton environments and carbon frameworks. For example, methoxy (-OCH₃) peaks appear at ~3.8 ppm in ¹H NMR .
- X-ray Crystallography : Resolves stereochemistry and confirms dihydropyridine ring conformation (e.g., revised structures in analogs via crystallography ).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced: How can contradictory biological activity data in dihydropyridine derivatives be systematically addressed?
Answer:
Contradictions arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/XTT) .
- Structural Analog Screening : Compare activity of derivatives (e.g., fluorinated vs. non-fluorinated) to isolate SAR trends .
Advanced: What computational approaches enhance structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : Predict binding modes to targets (e.g., kinases, ion channels) using software like AutoDock or Schrödinger .
- DFT Calculations : Analyze electronic effects of substituents (e.g., methoxy’s electron-donating role in modulating reactivity ).
- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxamide’s hydrogen-bonding capacity ).
Basic: What physicochemical properties are critical for research applications?
Answer:
Key properties include:
| Property | Value/Description | Impact on Research |
|---|---|---|
| Solubility | Soluble in DMSO, DMF | Facilitates in vitro assays |
| Lipophilicity | LogP ~3.5 (estimated) | Affects membrane permeability |
| Stability | Degrades above 40°C | Requires -20°C storage |
| Purity | ≥95% (HPLC) | Ensures reproducibility |
Advanced: How are reaction yields optimized in multi-step syntheses?
Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Temperature Control : Maintain 60–80°C during cyclization to balance rate vs. decomposition .
- Workup Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation .
Basic: Which biological targets are hypothesized for this compound?
Answer:
Based on structural analogs:
- Calcium Channels : Dihydropyridine core may block L-type channels, similar to nifedipine .
- Kinases : Carboxamide group could interact with ATP-binding pockets (e.g., EGFR, VEGFR) .
- Antimicrobial Targets : Pyridine derivatives show activity against bacterial gyrase .
Advanced: What methods determine optimal storage conditions for stability?
Answer:
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon .
- Light Sensitivity Testing : UV-vis spectroscopy to assess photodegradation rates .
Advanced: How do benzhydryl group modifications affect target selectivity?
Answer:
- Steric Effects : Bulky benzhydryl substituents may reduce off-target binding (e.g., vs. CYP450 enzymes) .
- Electron-Withdrawing Groups : Fluorine or nitro groups enhance affinity for hydrophobic enzyme pockets .
- Synthetic Validation : Prepare analogs via reductive amination or Grignard addition, then screen against target panels .
Basic: What analytical techniques ensure purity during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
